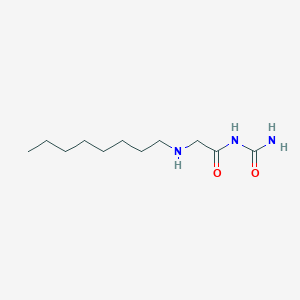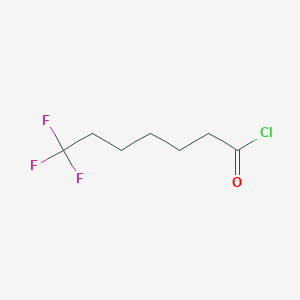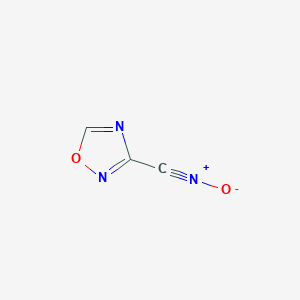![molecular formula C13H23N3O B14284873 N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea CAS No. 137616-43-4](/img/structure/B14284873.png)
N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea is a synthetic organic compound characterized by the presence of a pyrrolidine ring and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea typically involves the reaction of N,N,N’-trimethylurea with a suitable alkyne derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of the pyrrolidine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents like acetonitrile or DMF.
Major Products Formed
Oxidation: Formation of oxygenated derivatives such as alcohols or ketones.
Reduction: Formation of reduced derivatives such as amines or hydrocarbons.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]amine
- N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]carbamate
- N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]thiourea
Uniqueness
N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea stands out due to its specific combination of a pyrrolidine ring and a urea moiety, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propiedades
Número CAS |
137616-43-4 |
|---|---|
Fórmula molecular |
C13H23N3O |
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
1,1,3-trimethyl-3-(5-pyrrolidin-1-ylpent-3-yn-2-yl)urea |
InChI |
InChI=1S/C13H23N3O/c1-12(15(4)13(17)14(2)3)8-7-11-16-9-5-6-10-16/h12H,5-6,9-11H2,1-4H3 |
Clave InChI |
XOTKQKULKMCIHW-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CCN1CCCC1)N(C)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)



![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)


![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)
